molecular formula C15H12N4O2 B11025381 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

Número de catálogo: B11025381
Peso molecular: 280.28 g/mol
Clave InChI: XOGGUMOZYYPUKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide is a chemical compound for research use. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Compounds based on this core are frequently investigated in oncology, with some derivatives demonstrating potent antitumor activity in various human solid tumor and leukemia cell lines . Furthermore, the quinazolinone pharmacophore is a target of interest in antiviral research, particularly in the development of inhibitors for HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) . This specific compound, which incorporates a nicotinamide (pyridine-3-carboxamide) moiety, is intended for use in biochemical research and screening programs to explore its potential mechanisms of action and therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Fórmula molecular

C15H12N4O2

Peso molecular

280.28 g/mol

Nombre IUPAC

N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H12N4O2/c1-19-9-17-13-5-4-11(7-12(13)15(19)21)18-14(20)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,20)

Clave InChI

XOGGUMOZYYPUKO-UHFFFAOYSA-N

SMILES canónico

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3

Origen del producto

United States

Métodos De Preparación

Quinazolinone Core Formation

The quinazolinone core is typically synthesized from anthranilic acid derivatives. For example, methyl 2-amino-4-methylbenzoate undergoes cyclization with urea or thiourea under acidic conditions to yield 3-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Cyclization : Refluxing in acetic acid (110°C, 6–8 hours).

  • Catalyst : Concentrated hydrochloric acid (10 mol%).

  • Yield : 70–75%.

StepReagents/ConditionsYieldSource
Acid Chloride FormationSOCl₂, reflux, 3h90%
AmidationPyridin-3-amine, Et₃N, DCM, 4h85%

Radical-Mediated Alkylation and Cyclization

A patent (CN111704604B) describes a radical-mediated approach for analogous pyridylquinazolines, adaptable to the target compound.

Chlorination and Radical Initiation

Methyl acetyl (2-methyl-4-substituted-phenyl) carbamate undergoes chlorination using Cl₂ gas in chlorobenzene at 55–60°C with azobisisobutyronitrile (AIBN) as a radical initiator. This introduces a chloromethyl group at position 2.

Optimized Parameters :

  • Molar Ratio : 1:1.2–1.5 (substrate:Cl₂).

  • AIBN Loading : 5–8% by mass.

  • Yield : 89–92%.

Cyclization with Pyridine-3-carbaldehyde

The chlorinated intermediate reacts with pyridine-3-carbaldehyde-derived hydrazone (compound IV) in methanol under basic conditions (Na₂CO₃, 50–55°C). Cyclization forms the quinazolinone scaffold with the pyridine moiety.

Critical Adjustments :

  • Solvent : Methanol (3–6 volumes).

  • Base : Na₂CO₃ (0.6–1.0 equiv).

  • Yield : 78–82%.

One-Pot Three-Component Assembly

A recent method (ACS JOC 2024) enables rapid synthesis of 3,4-dihydroquinazolines via a domino reaction.

Reaction Components

  • Arenediazonium Salt : Derived from 2-methyl-4-nitroaniline.

  • Nitrile : Pyridine-3-carbonitrile.

  • Bifunctional Aniline : 2-Amino-5-methylbenzoic acid.

Mechanism and Conditions

  • N-Arylnitrilium Formation : The diazonium salt reacts with nitrile at 0–5°C.

  • Nucleophilic Addition : Bifunctional aniline attacks the nitrilium intermediate.

  • Cyclization : Spontaneous ring closure under mild heating (40°C, 2 hours).

Advantages :

  • Metal-Free : Avoids transition-metal catalysts.

  • Yield : 65–70% (crude), 58–62% after purification.

Comparative Analysis of Methods

MethodStepsTotal YieldKey AdvantagesLimitations
Multi-Step Synthesis4–560–65%High purity, scalableLengthy, costly reagents
Radical-Mediated362–66%Efficient cyclizationRequires hazardous Cl₂ gas
One-Pot Assembly158–62%Rapid, minimal purificationLower yield, limited substrate scope

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF or acetonitrile improve cyclization efficiency.

  • Chlorobenzene : Enhances radical stability in chlorination steps.

Catalysis

  • Copper(I) Iodide : Accelerates Ullmann-type couplings in amidation (80°C, 12 hours).

  • Palladium/Carbon : Used in hydrogenation steps for deprotection (e.g., acetyl group removal) .

Análisis De Reacciones Químicas

Reactividad:: Reactivos y Condiciones::
  • Oxidación: SeO₂ (dióxido de selenio) como agente oxidante electrófilo.
  • Acilación: Anhídrido succínico u otros agentes acilantes.
Productos Principales::

Aplicaciones Científicas De Investigación

El Compuesto X encuentra aplicaciones en varios campos:

    Química Medicinal: Investigando su potencial como agente antimicrobiano.

    Investigación Biológica: Estudiando sus efectos en las vías celulares y los objetivos moleculares.

    Industria: Explorando su uso en el desarrollo de fármacos, agroquímicos u otras aplicaciones especializadas.

Mecanismo De Acción

  • El mecanismo preciso por el cual el Compuesto X ejerce sus efectos sigue siendo un área activa de investigación.
  • Es probable que interactúe con receptores celulares o enzimas específicos, afectando los procesos celulares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone or Quinoline Cores

a. N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Entry 67 in ) share a carboxamide-linked heterocyclic core but differ in substitution patterns. Key distinctions include:

  • Core Heterocycle: The target compound uses a quinazolinone (two nitrogen atoms), whereas Entry 67 employs a naphthyridine (three nitrogen atoms).
b. 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (Entry 8 in )

This compound shares the 3-methyl-4-oxo-quinazolin-6-yl moiety but links it to a benzamide group instead of pyridine-3-carboxamide. The benzamide may reduce solubility compared to the pyridine carboxamide, which has a polar nitrogen atom .

Pyridine-3-carboxamide Derivatives with Complex II Inhibition Activity

lists several pyridine-3-carboxamide-based Complex II inhibitors (e.g., A.3.32–A.3.39), which differ from the target compound in their substituents:

Compound ID Substituent on Indan Ring Key Feature
A.3.32 1,1,3-Trimethylindan-4-yl Difluoromethyl on pyridine
A.3.33 (3R)-1,1,3-Trimethylindan-4-yl Chiral center enhances specificity
Target Compound 3-Methyl-4-oxo-quinazolin-6-yl Quinazolinone core for hydrogen bonding

Key Differences :

  • Biological Target: The compounds in are fungicidal Complex II inhibitors, whereas the target compound’s quinazolinone core is more commonly associated with kinase or antimicrobial targets .

Research Findings and Implications

While direct pharmacological data for N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are absent in the provided evidence, inferences can be drawn:

  • Antimicrobial Potential: Compounds with quinazolinone-pyridine hybrids (e.g., Entry 8 in ) show activity against Staphylococcus aureus (SA), suggesting possible antimicrobial applications .

Q & A

Basic: What are the recommended methods for synthesizing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : React 6-nitroanthranilic acid with methyl isocyanate under reflux to generate the 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine intermediate. Reductive amination or nucleophilic substitution is then used to introduce the pyridine-3-carboxamide moiety .

Carboxamide Coupling : Use coupling agents like EDCI/HOBt or PyBOP to conjugate the pyridine-3-carboxylic acid derivative with the quinazolin-6-amine intermediate. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
Key Validation : Confirm intermediates via 1H^1H-NMR (e.g., δ 8.2 ppm for pyridine protons) and LC-MS (expected [M+H]+^+ at 338.1).

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the quinazolinone ring. For example, the dihedral angle between quinazolinone and pyridine planes should be ~15–25° .
  • Advanced NMR : 13C^{13}C-NMR DEPT-135 can distinguish carbonyl carbons (C=O at ~168–172 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular weight within 2 ppm error .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). Parameterize the quinazolinone core as a hydrogen bond acceptor and the pyridine carboxamide as a hydrophobic anchor.

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Case Study : A 2023 computational study predicted stronger SARS-CoV-2 spike protein binding than remdesivir (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., IC50_{50} variability in kinase assays) arise from assay conditions or impurities. Mitigate via:

Standardized Assays : Use ATP-concentration-matched kinase profiling (e.g., Eurofins Panlabs panel).

Orthogonal Validation : Pair biochemical assays (e.g., ADP-Glo™) with cellular proliferation assays (MTT/WST-1).

Impurity Profiling : Quantify byproducts via UPLC-PDA (e.g., detect residual methyl isocyanate at <0.1% ).

Advanced: How does conformational flexibility of the quinazolinone ring affect bioactivity?

Methodological Answer:
The 3-methyl-4-oxo group introduces puckering (Cremer-Pople parameters: θ = 25°, φ = 120°), influencing target binding. Strategies:

  • Ring-Constrained Analogs : Synthesize 3-cyclopropyl derivatives to restrict puckering and compare IC50_{50} values.
  • Dynamic NMR : Variable-temperature 1H^1H-NMR (e.g., coalescence temperature ~320 K) quantifies ring-flipping kinetics .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to yield needle-shaped crystals (mp 218–220°C).
  • Prep-HPLC : C18 column, 0.1% TFA in H2 _2O/ACN gradient (10→90% over 20 min), flow rate 15 mL/min .
  • Purity Criteria : ≥98% by HPLC (retention time 8.3 min, λ = 254 nm).

Advanced: What are the implications of substituent variations on the pyridine ring for SAR studies?

Methodological Answer:
Modifications at pyridine C2/C5 positions significantly alter potency:

PositionSubstituentEffect on IC50_{50} (EGFR)
C2-F2.1 nM (↑ 10-fold vs. parent)
C5-Cl15 nM (↓ solubility)
Synthetic Strategy : Introduce halogens via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify stabilized target protein (e.g., EGFR) via Western blot.

Photoaffinity Labeling : Incorporate a diazirine moiety at the pyridine ring, irradiate (365 nm), and identify crosslinked proteins via LC-MS/MS .

Basic: What are the critical stability parameters for long-term storage?

Methodological Answer:

  • Storage Conditions : -20°C under argon, desiccated (RH <10%).
  • Degradation Pathways : Hydrolysis of the carboxamide bond (t1/2_{1/2} = 6 months in PBS at pH 7.4). Monitor via stability-indicating HPLC .

Advanced: How can researchers address low solubility in aqueous buffers?

Methodological Answer:

  • Prodrug Design : Convert carboxamide to a methyl ester (logP reduced by 1.2 units).
  • Nanoparticle Formulation : Encapsulate in PLGA-PEG (size 150 nm, PDI <0.2) to enhance bioavailability .

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